Thp-peg6

Beschreibung

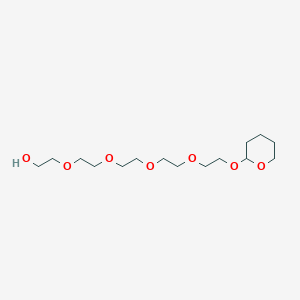

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O7/c16-4-6-17-7-8-18-9-10-19-11-12-20-13-14-22-15-3-1-2-5-21-15/h15-16H,1-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGHHDSVKRWOCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Uniform Thp Peg6 and Functionalized Derivatives

Controlled Iterative Synthesis of Monodisperse Polyethylene Glycols

The foundational challenge in producing uniform PEGs is the management of the chain extension reaction. acs.org Controlled iterative synthesis addresses this by employing a cyclical process of adding defined oligo(ethylene glycol) building blocks. Several distinct strategies have been developed to achieve this, each with unique efficiencies and applications for producing specific PEG architectures. acs.orgacs.orgd-nb.infonih.gov

Unidirectional, or "single chain extension," strategies involve the sequential addition of monomer or oligomer units to one end of a growing polymer chain. finechemicals.com.cn This methodical approach ensures a high degree of control over the final chain length. A notable example is the "homostar" approach, where PEG chains are grown unidirectionally from a central core molecule. scilit.comrsc.org This branched structure can simplify the purification of intermediates by chromatography, as the size and polarity differences between reaction steps are more pronounced. acs.org Another unidirectional method involves using macrocyclic sulfates; the hydroxyl end of a protected PEG chain repeatedly opens the macrocyclic sulfate (B86663) ring, followed by hydrolysis, to extend the chain in a highly efficient manner. finechemicals.com.cn

Bidirectional growth, pioneered by Hibbert, involves extending the polymer chain from both ends of a central building block simultaneously. acs.org This method can be more efficient than unidirectional synthesis as it doubles the chain length in each iterative cycle with respect to the number of monomer units added. For example, a central di-functionalized PEG oligomer can be reacted with two equivalents of a mono-protected oligomer, effectively adding units to both termini at once. acs.org Trityl groups have been used in bidirectional growth strategies as they are easily removed during liquid-liquid extraction, potentially avoiding the need for column chromatography. acs.org

Chain doubling and tripling are convergent strategies that dramatically accelerate the synthesis of high molecular weight monodisperse PEGs. acs.orgacs.org In a chain doubling approach, two identical PEG chains, one with a reactive hydroxyl group and the other with a good leaving group (like a tosylate), are synthesized. These two chains are then coupled to form a new PEG molecule of double the original length. This process can be repeated iteratively to achieve exponential growth in molecular weight. acs.org Chain tripling follows a similar principle but involves coupling three PEG chains together. These methods are particularly efficient for producing homobifunctional products. acs.org

| Iterative Strategy | Description | Key Advantage | Typical Product Type |

|---|---|---|---|

| Unidirectional Growth | Building blocks are added sequentially to one end of the chain. | High degree of control; adaptable for heterobifunctional PEGs. acs.org | Heterobifunctional |

| Bidirectional Growth | Chain is extended from both ends of a central unit simultaneously. | Faster chain elongation compared to unidirectional methods. acs.org | Homobifunctional |

| Chain Doubling | Two pre-synthesized PEG chains are coupled together. | Exponential growth in molecular weight; highly efficient. acs.org | Homobifunctional |

Analytical and Preparative Techniques for High-Purity THP-PEG6 Isolation (e.g., High-Performance Liquid Chromatography)

Achieving high purity is critical for applications of this compound and its functionalized derivatives, as impurities can lead to undesirable side reactions and heterogeneity in the final conjugate. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of these compounds. nih.gov Specifically, Reversed-Phase HPLC (RP-HPLC) is the most common modality used. hplc.euidtdna.com

RP-HPLC separates molecules based on their hydrophobicity. harvardapparatus.com The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. protocols.io A gradient elution method, where the concentration of the organic solvent is gradually increased, is employed to elute compounds of increasing hydrophobicity from the column. harvardapparatus.com For PEG derivatives, trifluoroacetic acid (TFA) is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. protocols.io

Preparative RP-HPLC utilizes the same principles as analytical HPLC but employs larger columns and higher flow rates to handle larger sample quantities, enabling the isolation of the desired compound from unreacted starting materials and reaction byproducts. nih.gov Following purification, fractions containing the pure product are collected, combined, and the solvent is removed, often by lyophilization, to yield the final high-purity product.

| Parameter | Typical Specification for this compound Purification | Purpose |

| Technique | Reversed-Phase HPLC (RP-HPLC) | Separates based on hydrophobicity. idtdna.com |

| Stationary Phase | C18 silica, wide-pore (e.g., 300 Å) | Provides a nonpolar surface for interaction. hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | Aqueous component of the solvent system. |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | Organic modifier for eluting the compound. |

| Elution | Gradient (e.g., 5% to 95% B over 30-60 min) | Allows for the separation of components with varying hydrophobicities. |

| Detection | UV-Vis Detector (e.g., 214 nm, 280 nm), Evaporative Light Scattering Detector (ELSD) | Monitors the column effluent to detect eluting compounds. |

This interactive table presents typical parameters for the HPLC purification of PEG derivatives.

Mechanistic Characterization and Biological Interactions of Thp Peg6 Conjugates

Elucidating the Role of THP-PEG6 in Targeted Protein Degradation (PROTACs)

The core function of a PROTAC is to bring a specific POI into close proximity with an E3 ubiquitin ligase, thereby facilitating the transfer of ubiquitin molecules to the POI and marking it for degradation by the proteasome nih.govthermofisher.comresearchgate.netwikipedia.org. The linker, such as this compound, serves as the molecular bridge that physically connects the POI-binding ligand and the E3 ligase-recruiting ligand, enabling the formation of this critical ternary complex nih.govmedchemexpress.com.

Principles of E3 Ubiquitin Ligase Recruitment via this compound-Mediated Linkage

E3 ubiquitin ligases are central to the ubiquitination process, providing substrate specificity by recognizing and binding to target proteins nih.govresearchgate.net. In the context of PROTACs, an E3 ligase-recruiting ligand, connected via the this compound linker, directs a specific E3 ligase to the vicinity of the POI thermofisher.comnih.gov. Common E3 ligases utilized in PROTAC design include Cereblon (CRBN) and Von Hippel-Lindau (VHL) medchemexpress.comwikipedia.orgnih.gov. The this compound linker's length and flexibility are critical parameters that influence the ability of the PROTAC to simultaneously engage both the E3 ligase and the POI in a conformation conducive to ternary complex formation explorationpub.com. A linker that is too short or too rigid may prevent the two proteins from coming into optimal contact, while a linker that is too long or overly flexible might lead to unproductive binding modes explorationpub.com. The PEG-based nature of the this compound linker provides flexibility, which can allow for proper orientation and interaction between the recruited E3 ligase and the POI within the ternary complex nih.govexplorationpub.com.

Molecular Mechanisms of Target Protein Ubiquitination and Proteasomal Processing

Once the ternary complex of E3 ligase, PROTAC (with the this compound linker), and POI is formed, the E3 ligase, in complex with an activated E2 conjugating enzyme loaded with ubiquitin, catalyzes the transfer of ubiquitin to lysine (B10760008) residues on the target protein nih.govmedchemexpress.comresearchgate.net. This process typically involves the formation of a polyubiquitin (B1169507) chain on the POI nih.govresearchgate.net. The this compound linker, by correctly positioning the E3 ligase relative to the POI, facilitates this ubiquitination cascade . The polyubiquitin chain serves as a signal that is recognized by the 26S proteasome, the cellular machinery responsible for protein degradation nih.govresearchgate.net. The ubiquitinated POI is then translocated into the proteasome, where it is unfolded and degraded into small peptides nih.govresearchgate.net. Importantly, the PROTAC molecule is typically released and recycled after the ubiquitination event, allowing it to catalyze the degradation of multiple copies of the target protein thermofisher.commedchemexpress.comwikipedia.org. The efficiency of ubiquitination and subsequent proteasomal processing is directly influenced by the stability and conformation of the ternary complex, which in turn is significantly impacted by the properties of the this compound linker explorationpub.com.

Quantitative Analysis of Intermolecular Binding and Complex Formation

Characterizing the interactions between the PROTAC, the E3 ligase, and the target protein is fundamental to understanding PROTAC function and optimizing their design. Quantitative methods are employed to assess the binding affinities of the PROTAC ligands to their respective protein partners and to confirm the formation and stability of the ternary complex.

Assessment of Binding Affinities and Specificity using Co-immunoprecipitation

Co-immunoprecipitation (Co-IP) is a widely used technique to validate the formation of protein complexes in cellular lysates escholarship.orgnih.govnih.govtandfonline.com. In the context of PROTACs utilizing a linker like this compound, Co-IP experiments can demonstrate the ability of the PROTAC molecule to bridge the interaction between the E3 ligase and the POI escholarship.orgtandfonline.com. By using antibodies specific to either the E3 ligase or the POI, researchers can precipitate one protein and then probe for the presence of the other protein, which would be co-precipitated if a stable ternary complex is formed by the PROTAC escholarship.orgtandfonline.com. This method allows for the confirmation of intracellular ternary complex formation under physiologically relevant conditions tandfonline.com. While Co-IP is valuable for confirming complex formation, it may be less sensitive for detecting weak or transient interactions nih.gov.

| Method | Principle | Application to PROTACs |

| Co-immunoprecipitation | Precipitation of a protein using a specific antibody to detect interacting partners. | Confirmation of ternary complex formation (E3 ligase-PROTAC-POI) in cell lysates. escholarship.orgtandfonline.com |

Structural and Mechanistic Insights through Mass Spectrometry-Based Proteomics

Mass spectrometry (MS)-based proteomics offers powerful capabilities for analyzing PROTACs and their interactions, providing insights into degradation profiles, binding selectivity, and even structural aspects aacrjournals.orgnih.govnih.govmtoz-biolabs.comacs.org. Proteomic workflows can quantify the levels of target proteins following PROTAC treatment, directly assessing degradation efficiency aacrjournals.orgmtoz-biolabs.com. Furthermore, MS can be used to study protein-protein interactions, including the components of the ternary complex mtoz-biolabs.com. Techniques like cross-linking mass spectrometry (XL-MS) can capture transient interactions within the ternary complex, providing structural constraints on how the E3 ligase and POI are oriented when bridged by the this compound linker mtoz-biolabs.com. Tandem MS techniques can also be employed for the structural characterization of the PROTAC molecule itself, helping to confirm its integrity and identify potential metabolites nih.govnih.govacs.org.

| Technique | Application in PROTAC Analysis (facilitated by linkers like this compound) | Insights Gained |

| Quantitative Proteomics | Measurement of target protein degradation levels after PROTAC treatment. aacrjournals.orgmtoz-biolabs.com | Assessment of PROTAC efficacy and degradation kinetics. |

| Cross-linking Mass Spectrometry | Identification of interaction interfaces within the ternary complex (E3 ligase-PROTAC-POI). mtoz-biolabs.com | Structural insights into complex formation and protein orientation. |

| Tandem Mass Spectrometry | Structural characterization of the PROTAC molecule and identification of fragmentation patterns. nih.govnih.govacs.org | Confirmation of PROTAC structure and analysis of its behavior. |

Impact of Linker Physiochemical Parameters on Biological Efficacy

The length of the linker is a critical factor, as it must be appropriate to span the distance between the binding sites of the E3 ligase and the POI to facilitate productive ternary complex formation explorationpub.com. Studies have shown that optimal linker length can vary depending on the specific E3 ligase and POI being targeted explorationpub.com. The PEG6 component of this compound provides a defined length and flexibility that can be suitable for certain protein pairs nih.govexplorationpub.com.

The flexibility or rigidity of the linker affects the conformational sampling of the PROTAC within the cellular environment and its ability to adopt a conformation suitable for ternary complex formation nih.govexplorationpub.com. Flexible linkers, like PEG-based ones, can offer adaptability in bridging different protein orientations, while more rigid linkers might pre-organize the molecule in a way that is either highly favorable or unfavorable for complex formation explorationpub.com. The specific combination of the THP cap and the PEG6 chain in this compound contributes a unique balance of flexibility and potential interactions that can impact the efficiency of E3 ligase recruitment and subsequent target protein degradation.

| Physicochemical Parameter | Influence on PROTAC Efficacy (relevant to linkers like this compound) |

| Length | Must be appropriate to bridge the distance between E3 ligase and POI binding sites for optimal ternary complex formation. explorationpub.com |

| Flexibility/Rigidity | Affects conformational sampling and the ability to achieve productive protein-protein interactions within the ternary complex. explorationpub.com |

| Hydrophilicity/Lipophilicity | Impacts aqueous solubility, cell membrane permeability, and overall pharmacokinetic properties. broadpharm.comsemanticscholar.org |

| Chemical Composition | Influences metabolic stability, potential off-target interactions, and overall linker properties. nih.govsemanticscholar.org |

Optimization of Polyethylene Glycol Chain Length and Conformation in PROTAC Design

The length and flexibility of the PEG linker are critical parameters in PROTAC design, directly impacting the efficiency of ternary complex formation and subsequent protein ubiquitination. cellgs.comcreative-biolabs.comnih.govmdpi.com The linker must be of an appropriate length to bridge the distance between the POI and the E3 ligase binding sites when both ligands are bound, allowing for the productive interaction required for ubiquitination. creative-biolabs.comnih.gov

Studies have shown that there is often an optimal linker length for a given POI-E3 ligase pair. If the linker is too short, steric hindrance can prevent the simultaneous binding of both ligands or the proper orientation of the proteins within the ternary complex, thereby disrupting its formation and reducing degradation efficiency. cellgs.comcreative-biolabs.comnih.gov Conversely, an overly long linker might lead to reduced degradation efficiency, potentially by interfering with protein-protein interactions within the complex or by increasing the molecular weight to a degree that negatively impacts cellular permeability. cellgs.comnih.gov

PEG linkers, such as the PEG6 component of this compound, offer flexibility due to the repeating ethylene (B1197577) glycol units. This flexibility can be advantageous in allowing the PROTAC to adopt the necessary conformation to bring the POI and E3 ligase into close proximity for ubiquitination. However, excessive flexibility in very long linkers could potentially lead to a less stable ternary complex or unfavorable conformations. The PEG6 chain in this compound provides a specific length and flexibility profile that needs to be evaluated in the context of the specific POI and E3 ligase being targeted.

Research findings highlight the importance of empirically determining the optimal PEG linker length for each unique PROTAC. For example, in studies exploring BRD4 targeting PROTACs, intermediate length linkers showed reduced degradation potency compared to shorter and longer linkers, demonstrating that the relationship between linker length and activity is not always linear and is dependent on the specific system. nih.gov Another study on BTK degraders found that shorter PROTACs with fewer than 4 PEG units had impaired binding affinity compared to those with longer linkers. nih.gov Conversely, some studies have indicated that longer linkers generally demonstrate higher efficiency for mediating target protein degradation. nih.gov These findings underscore the necessity of systematic variation of linker length during the optimization phase of PROTAC development.

The conformation of the PEG chain within the cellular environment and the ternary complex also plays a role. While PEG chains are generally flexible, their conformation can be influenced by interactions with the surrounding environment and the bound proteins. The specific arrangement of the PEG6 units and the attached THP group in this compound would contribute to its conformational properties and how it presents the ligands to their respective binding sites.

Data from studies investigating the impact of PEG linker length on degradation efficiency can be illustrative. While specific data for this compound across a range of lengths might be limited in public databases, studies on similar PEG linkers demonstrate the principle. For instance, a study on sEH PROTACs utilizing PEG linkers from PEG1 to PEG6 showed varying degradation efficiencies depending on the linker length and the attachment point to the inhibitory scaffold. biorxiv.org In this specific case, a PEG5 linker showed the highest degradation efficiency, while a PEG6 linker also induced degradation but to a lesser extent, highlighting the subtle differences that linker length can introduce. biorxiv.org

Balancing Hydrophilicity and Hydrophobicity for Optimal Intracellular Distribution

The chemical composition of the PROTAC linker, including the balance between hydrophilic and hydrophobic moieties, is a critical factor influencing the molecule's physicochemical properties, such as solubility and cell membrane permeability. nih.govaxispharm.comprecisepeg.com These properties, in turn, dictate the PROTAC's intracellular distribution and its ability to reach its target protein and the E3 ligase within the cell.

PEG chains, being polyethers, are inherently hydrophilic. axispharm.comprecisepeg.comcenmed.com This hydrophilicity enhances the water solubility of PROTACs, which is generally beneficial for their formulation and compatibility with the aqueous cellular environment. axispharm.comprecisepeg.comcenmed.com However, excessive hydrophilicity can hinder the PROTAC's ability to cross the lipophilic cell membrane, a necessary step for targeting intracellular proteins. cellgs.commdpi.com

Achieving optimal intracellular distribution requires a delicate balance between hydrophilicity and hydrophobicity. The PROTAC needs sufficient hydrophilicity for solubility and transport in the aqueous cytoplasm but also enough lipophilicity to partition into and cross the cell membrane. nih.govaxispharm.commdpi.com If a PROTAC is too hydrophobic, it may suffer from poor solubility and potentially accumulate in cellular membranes or undergo non-specific binding, leading to reduced bioavailability and off-target effects. mdpi.commdpi.com Conversely, if it is too hydrophilic, its cellular uptake may be limited. mdpi.commdpi.com

Advanced Applications of Thp Peg6 in Chemical Biology and Drug Discovery

Development of Proteolysis-Targeting Chimeras (PROTACs) for Disease Intervention

PROTACs represent a groundbreaking modality in drug discovery, designed to induce targeted protein degradation rather than merely inhibiting protein function. These heterobifunctional molecules consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The linker plays a crucial role in facilitating the formation of a ternary complex between the target protein and the E3 ligase, leading to ubiquitination of the target protein and its subsequent degradation by the proteasome. THP-PEG6 and its derivatives are employed as linkers in the design and synthesis of PROTACs. medchemexpress.commedchemexpress.com

Rational Design of this compound-Containing PROTAC Libraries

The rational design of PROTACs incorporating this compound linkers involves careful consideration of several factors to optimize the formation of the ternary complex and achieve efficient target protein degradation. Key aspects include the length, flexibility, and attachment points of the linker. precisepeg.comnih.gov The PEG6 unit provides a flexible and soluble spacer, which can be advantageous in bridging the distance between the target protein and the E3 ligase. The THP group can serve as a protecting group during synthesis and can be selectively removed to enable further conjugation or modify the linker's properties.

Designing PROTAC libraries with varying linker lengths, including those based on PEG chains of different units like PEG6, is a common strategy to identify optimal linkers for specific target protein-E3 ligase pairs. nih.govnih.gov The optimal linker length is critical for productive ternary complex formation, as it needs to appropriately orient the target protein and E3 ligase to allow for efficient ubiquitination. nih.gov

While specific detailed data on this compound linker length optimization in PROTAC libraries were not extensively found in the provided search results, the general principle in PROTAC design highlights the critical impact of linker characteristics on degradation efficiency. Research in the field demonstrates that systematic variation of linker length, often using PEG linkers of varying units, is essential to identify compounds with optimal activity.

Illustrative Table: Impact of Linker Length on PROTAC Activity (Conceptual)

| Linker Type | Linker Length (PEG Units) | Target Protein Degradation (%) | IC50 (nM) | Notes |

| PEG-based | 4 | Moderate | Low µM | |

| PEG-based | 6 (this compound derivative) | High | Low nM | Optimal for this pair (Hypothetical) |

| PEG-based | 8 | Reduced | Mid nM |

Note: This table presents conceptual data to illustrate the principle of linker length optimization in PROTAC design. Specific experimental data for this compound in this context would be required for a factual representation.

Strategies for Modulating Protein Levels in Oncological and Other Disease Models

This compound-containing PROTACs are being explored as a strategy to modulate protein levels in various disease models, with a significant focus on oncology. frontiersin.org By selectively targeting and degrading proteins involved in cancer progression, PROTACs offer a potential therapeutic avenue, particularly for targets that are challenging to inhibit with traditional small molecules. frontiersin.orgarvinas.comarvinas.com

The ability of PROTACs to induce catalytic degradation (where a single PROTAC molecule can lead to the degradation of multiple target protein molecules) provides an advantage over stoichiometric inhibitors. drugdiscoverytrends.com Research in oncology has shown promising preclinical data for PROTACs targeting various proteins, leading to robust degradation and tumor growth inhibition in model systems. frontiersin.orgarvinas.comarvinas.com

While direct experimental data specifically detailing the efficacy of this compound PROTACs in oncological or other disease models were not prominently featured in the search results, the broader research on PROTACs, where PEG linkers are commonly utilized, supports the potential of this compound in this application. The success of PROTACs in preclinical studies for targets in cancer, such as estrogen receptor alpha (ERα) and BET proteins, underscores the potential of this technology. frontiersin.orgarvinas.comarvinas.com

Precision Bioconjugation in Antibody-Drug Conjugates (ADCs) and Beyond

Bioconjugation, the process of chemically linking two molecules, is fundamental to the development of various therapeutic and diagnostic agents. This compound linkers are valuable tools in precision bioconjugation, particularly in the context of Antibody-Drug Conjugates (ADCs). medchemexpress.comfujifilm.com

Site-Specific Conjugation of Therapeutic Agents to Biological Macromolecules

In ADCs, a highly potent cytotoxic drug is conjugated to a monoclonal antibody. The linker, such as a this compound derivative, connects the antibody to the drug. medchemexpress.comfujifilm.com Site-specific conjugation methods are increasingly employed to produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and consistent pharmacokinetic properties. fujifilm.comnih.govthno.org

PEG linkers, including PEG6, are favored in ADC design due to their hydrophilicity, which can improve the solubility and reduce the aggregation of the resulting conjugate. acs.org The flexibility of the PEG chain can also influence the binding of the antibody to its target and the release of the cytotoxic payload. While the specific site of conjugation using this compound on antibodies was not detailed in the provided results, research in site-specific ADC conjugation explores various methods, including conjugation to specific amino acid residues (cysteine or lysine), engineered sites, or glycans. nih.govthno.org

The stability of the linker in circulation is paramount for ADCs to ensure that the cytotoxic drug is preferentially released at the tumor site, minimizing off-target toxicity. Non-cleavable linkers, which release the drug upon lysosomal degradation of the antibody, and cleavable linkers, which are designed to be cleaved by specific enzymes or conditions in the tumor microenvironment, are utilized. nih.gov this compound can be incorporated into both types of linker strategies depending on the desired drug release mechanism.

Applications in Diagnostic Imaging Agent Development

PEG linkers and THP-containing moieties are relevant in the development of diagnostic imaging agents, particularly in nuclear medicine for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). While this compound itself may not directly act as an imaging agent, its components and structural features are utilized in this field.

THP ligands have been explored as chelators for radiometals like Gallium-68 (⁶⁸Ga), a radioisotope used in PET imaging. mdpi.comnih.gov These THP-containing chelators can be conjugated to targeting vectors, such as peptides or antibodies, often through linker molecules. PEG linkers are commonly incorporated into these imaging agents to improve their pharmacokinetic properties, such as reducing non-specific binding and enhancing clearance from non-target tissues, thereby improving image quality. nih.govresearchgate.netmdpi.com

Research has demonstrated the successful radiolabeling of THP-containing conjugates with ⁶⁸Ga for PET imaging applications, including the imaging of PEGylated liposomes. mdpi.comnih.gov This highlights the utility of THP as a chelating moiety and PEG linkers in constructing imaging probes with favorable in vivo characteristics.

Illustrative Table: Use of PEG Linkers in Radiolabeled Imaging Agents (Conceptual)

| Targeting Vector | Chelator | Linker Type | Radioisotope | Application |

| Peptide | THP | PEG-based | ⁶⁸Ga | Tumor Imaging |

| Antibody | DOTA | PEG-based | ⁸⁹Zr | Immuno-PET Imaging |

| Nanoparticle | NOTA | PEG-based | ⁶⁴Cu | Nanoparticle Tracking |

Note: This table presents conceptual examples and general trends in the field. Specific imaging agents incorporating this compound would require dedicated research.

Utility in Peptide and Oligonucleotide Delivery Systems

PEGylation, the conjugation of PEG chains to peptides, proteins, or oligonucleotides, is a widely used strategy to improve their therapeutic properties, including increased solubility, enhanced stability against enzymatic degradation, reduced immunogenicity, and altered pharmacokinetics. florey.edu.aunih.govrockland.com this compound, with its PEG6 component, is a suitable linker for such modifications.

While specific research detailing the use of this compound explicitly for peptide or oligonucleotide delivery systems was not extensively found in the provided search results, the established benefits of PEGylation in this area suggest its potential utility. PEG linkers, including those with a PEG6 length, have been incorporated into peptide conjugates for various applications, including imaging. researchgate.net The hydrophilic nature and flexibility of the PEG6 chain can facilitate the delivery of these biomolecules by improving their properties in biological fluids and potentially influencing their interaction with cell membranes. The THP group could potentially be used for controlled release strategies, where the acidic environment of certain cellular compartments or tissues could trigger its cleavage.

The development of effective delivery systems remains a critical challenge for peptide and oligonucleotide therapeutics. nih.govrockland.com PEGylation, utilizing linkers like this compound, offers a valuable approach to overcome some of the limitations associated with the delivery of these promising therapeutic modalities.

Enhancing Pharmacokinetic Profiles and Biocompatibility through THP-PEG6ylation

PEGylation, the process of conjugating PEG chains to molecules, is a common strategy to improve the pharmacokinetic profiles and biocompatibility of therapeutic agents amerigoscientific.comacs.org. While general PEGylation principles are well-established, the specific impact of THP-PEG6ylation depends on the molecule being modified and the biological context. The hydrophilic nature of the PEG linker in this compound contributes to increased water solubility, which can influence a compound's distribution and clearance in the body cenmed.combroadpharm.com.

Mitigation of Immunogenicity and Non-Specific Interactions

PEGylation is widely used to reduce the immunogenicity of therapeutic proteins and peptides, as well as to minimize non-specific interactions with biological components amerigoscientific.comacs.org. The hydrophilic and flexible PEG chain can create a shield around the conjugated molecule, masking it from recognition by the immune system and reducing interactions with cell surfaces and proteins amerigoscientific.comacs.orgnih.gov. While direct studies specifically on this compound and immunogenicity are not prominently featured, the PEG component is known to reduce immune responses to therapeutic proteins europa.eueuropa.eufrontiersin.org. Surface modification of nanoparticles with PEG has been shown to reduce protein corona formation, which can alter the biological fate and immunogenicity of nanoparticles nih.gov. This suggests that this compound, as a PEG derivative, could similarly contribute to mitigating immunogenicity and non-specific binding when used in conjugation strategies.

Modulation of Cellular Uptake and Intracellular Trafficking Pathways

The surface modification of nanoparticles with PEG can influence their cellular uptake nih.govnih.govresearchgate.net. Studies have shown that PEG-modified quantum dots exhibit significantly inhibited cellular uptake compared to unmodified ones in certain cell lines nih.govresearchgate.net. The degree of cellular uptake of nanoparticles can be modulated by factors such as the molecular weight, structure, and terminal functional groups of the PEG used nih.govresearchgate.net. Ligand density on the nanoparticle surface is also a critical factor in modulating cellular uptake mit.eduaps.org. While the specific effects of this compound on the modulation of cellular uptake and intracellular trafficking pathways require dedicated investigation, the presence of the PEG linker and the modifiable hydroxyl group suggest its potential in influencing these processes when conjugated to nanoparticles or other delivery systems.

Integration of this compound in Nanomaterial Design for Biomedical Applications

This compound's structure, with a cleavable protecting group and a reactive handle, makes it potentially useful in the design and functionalization of nanomaterials for biomedical applications cenmed.combroadpharm.com. PEG derivatives are commonly used in nanoparticle design to improve their properties for drug delivery and other applications amerigoscientific.comacs.orgnih.govuchicagomedicine.org.

Surface Engineering of Nanoparticles for Targeted Drug Delivery

Surface engineering of nanoparticles is a key strategy for achieving targeted drug delivery nih.govuchicagomedicine.orgresearchgate.net. PEGylation is a widely used surface modification technique in nanomedicine nih.gov. The hydrophilic nature of PEG helps reduce protein adsorption and enhances colloidal stability, which are important for systemic circulation and accumulation at target sites through mechanisms like the enhanced permeability and retention (EPR) effect in tumors acs.orgnih.gov. This compound, with its PEG linker, can be employed in surface engineering strategies to impart these beneficial properties to nanoparticles. The terminal hydroxyl group can be further functionalized with targeting ligands, enabling active targeting of specific cells or tissues cenmed.combroadpharm.comacs.org.

Design of Functional Coatings for Biosensors and Implantable Devices

PEG coatings are utilized to improve the biocompatibility and reduce biofouling on the surface of medical devices, including biosensors and implants google.comencyclopedia.pubstanford.edu. A highly hydrated layer formed by PEG chains can prevent the adhesion of biomolecules and cells, thereby reducing protein adsorption, cell attachment, and bacterial adhesion google.com. This is crucial for maintaining the functionality and extending the lifespan of implantable biosensors encyclopedia.pubstanford.edumedicaldesignandoutsourcing.comnih.gov. While specific examples of this compound being used in coatings for biosensors and implantable devices were not explicitly found, the PEG component of this compound suggests its potential utility in such applications, leveraging the known anti-fouling and biocompatibility properties of PEG google.comencyclopedia.pubstanford.edu. The THP protecting group could potentially be used to control the presentation of the terminal hydroxyl group or a conjugated molecule on the surface coating, allowing for triggered release or activation.

Future Perspectives and Emerging Trends in Thp Peg6 Research

Advancements in De Novo Linker Design and Computational Modeling for THP-PEG6 Architectures

The design of linkers is a critical aspect in the development of bifunctional molecules such as PROTACs, influencing factors like target protein binding, E3 ligase recruitment, and ternary complex formation nih.gov. Traditionally, linker design has relied heavily on empirical methods, which can be time-consuming and challenging nih.gov. Future perspectives in this compound research involve leveraging advancements in de novo linker design principles and computational modeling to optimize the properties of this compound-containing architectures.

Computational methods, including molecular dynamics simulations, are increasingly being employed to investigate the role of linkers in the induction and stability of ternary complexes in PROTACs nih.gov. This approach offers potential to overcome the limitations of empirical methods and enhance the efficiency of PROTAC design nih.gov. While current optimization strategies often focus on reducing the number of rotatable bonds in a linker to limit conformational freedom, retrospective analyses suggest this approach alone may be insufficient to control the conformational behavior of PROTACs, indicating a need for new strategies nih.gov.

For this compound, computational modeling can provide insights into how the length and flexibility of the PEG6 chain, in conjunction with the THP moiety, influence the molecule's interaction with target proteins and E3 ligases. Molecular modeling and simulation techniques are vital pre-screening tools in the development and optimization of nanoparticle formulations at the molecular level, enhancing their performance in biological systems srce.hrresearchgate.net. These methods can help predict the behavior of this compound within complex biological environments, guiding the design of more effective linkers for specific applications. Future research may involve using computational tools to predict the binding affinities and orientations of this compound-containing molecules, although accuracy for complex systems may vary researchgate.net.

Furthermore, computational protein design, based on structural modeling and mutagenesis, is being used to improve the specificity and binding affinity of protein fragments used in therapeutic constructs nih.gov. While this is not directly applied to this compound itself, the principles of computationally guided design can be extended to the rational design of molecules incorporating this compound linkers to optimize their interactions with biological targets. Future advancements may involve integrating diverse data sources and advanced computational techniques to increase the fidelity of these models in predicting the behavior of complex molecules like those incorporating this compound researchgate.net.

Exploration of this compound in Novel Biological Modalities (e.g., Molecular Glues, Lysosome-Targeting Chimeras)

The versatility of PEG linkers in facilitating targeted protein degradation suggests a future for this compound in emerging therapeutic modalities beyond traditional PROTACs and ADCs. Targeted protein degradation (TPD) is a rapidly expanding field, with various strategies emerging to induce the degradation of target proteins nih.govfrontiersin.org.

Molecular glues, which are smaller molecules that enhance the interaction between an E3 ligase and a target protein, represent a significant area of TPD research nih.govmarinbio.comdrughunter.com. While this compound, as a linker, is typically associated with larger bifunctional molecules like PROTACs, future research may explore novel architectures where a this compound-like moiety could play a role in stabilizing or enhancing the interaction between a molecular glue and its target complex. Although current approved molecular glues are primarily small molecules like thalidomide (B1683933) analogs drughunter.com, the exploration of diverse chemical space for molecular glues is ongoing, presenting potential avenues for the incorporation of PEG-based elements.

Another emerging modality is Lysosome-Targeting Chimeras (LYTACs), which utilize the lysosomal degradation pathway rather than the ubiquitin-proteasome system targeted by PROTACs and molecular glues nih.govmdpi.com. LYTACs typically consist of a ligand for a cell-surface receptor that mediates lysosomal delivery and a ligand for the target protein, connected by a linker. Given the role of PEG linkers in improving solubility and potentially influencing cellular uptake and distribution, this compound could be explored as a linker component in the design of novel LYTACs. This could be particularly relevant for targeting extracellular or membrane-bound proteins for degradation.

The field of TPD is actively seeking alternative solutions for targets that are not amenable to UPS-based degradation nih.gov. Lysosomal system-based approaches offer such alternatives nih.gov. The incorporation of this compound into LYTAC architectures could be a future research direction to improve the properties and efficacy of these degraders.

High-Throughput Screening and Combinatorial Chemistry Approaches for this compound-Enabled Platforms

High-throughput screening (HTS) and combinatorial chemistry are powerful tools in drug discovery, enabling the rapid synthesis and evaluation of large libraries of compounds benthamscience.comnih.gov. Future research involving this compound is likely to benefit from the application of these approaches, particularly in the context of optimizing linker design and identifying novel functional molecules incorporating the this compound moiety.

Combinatorial chemistry can be used to synthesize libraries of PROTACs or other bifunctional molecules where the nature and attachment points of the this compound linker are systematically varied. This allows for the rapid generation of diverse compounds that can then be screened using HTS assays to evaluate their efficacy in targeted protein degradation or other desired biological activities. HTS can assess various parameters, including target binding, E3 ligase recruitment, ternary complex formation, and ultimately, target protein degradation levels.

Journals like "Combinatorial Chemistry & High Throughput Screening" focus on the application of these techniques in drug discovery, including the design and screening of chemical libraries benthamscience.comscispace.comcijournal.rubenthambooks.com. The principles discussed in these publications regarding library design, assay development, and data analysis are directly applicable to accelerating the discovery and optimization of this compound-enabled platforms.

For instance, combinatorial approaches could involve synthesizing libraries where this compound is conjugated to different E3 ligase ligands and target protein binders, allowing for the systematic exploration of how linker length, composition, and attachment geometry impact the formation and activity of the resulting chimeras. HTS would then be employed to identify the most potent and selective degraders from these libraries. This could generate significant data sets on structure-activity relationships (SAR) for this compound-containing molecules, informing future design efforts.

Preclinical and Translational Research Considerations for this compound-Based Therapeutics

As research into this compound-containing molecules advances towards therapeutic applications, rigorous preclinical and translational research will be essential to evaluate their safety, efficacy, and pharmacokinetic properties. Preclinical research involves in vitro and in vivo studies to assess the potential of a therapeutic candidate before human trials vantage-research.netcharite.de.

For this compound-based therapeutics, preclinical studies will need to evaluate factors such as:

Pharmacokinetics (PK): Absorption, distribution, metabolism, and excretion of the this compound-containing molecule. The PEG moiety is known to influence PK properties, often increasing circulation half-life and solubility nih.gov. However, concerns regarding immunogenicity and potential toxicity of PEGylated compounds exist and need to be addressed in preclinical studies nih.gov.

Pharmacodynamics (PD): The biological effects of the molecule, such as the extent and duration of target protein degradation for PROTACs or the therapeutic effect in relevant disease models.

Efficacy: Evaluation of the therapeutic effect in appropriate animal models of the disease being targeted.

Translational research bridges the gap between basic research findings and clinical applications charite.deumg.euvhio.net. For this compound-based therapeutics, this will involve translating findings from preclinical studies to inform the design of early-phase clinical trials. Considerations will include selecting appropriate patient populations, determining initial dosing strategies (though specific dosage information is excluded from this article), and identifying biomarkers to monitor treatment response and potential side effects.

Challenges in translational research for novel modalities like TPD agents include ensuring the translatability of findings from animal models to human systems, as there can be significant differences in factors like protein expression levels and binding affinities vantage-research.net. Computational modeling can play a role in translational research by helping to predict human PK/PD from preclinical data researchgate.net.

Future preclinical and translational research on this compound-based therapeutics will focus on developing robust in vitro and in vivo models that accurately reflect human disease, utilizing advanced analytical techniques to characterize the behavior of these complex molecules, and establishing clear correlations between preclinical findings and predicted clinical outcomes. Public-private collaborations are also being emphasized to strengthen preclinical and translational research in areas like oncology vhio.net.

Q & A

Q. How can researchers ensure reproducibility when publishing this compound synthesis protocols?

- Methodological Answer : Adhere to the FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw NMR/HPLC files in supplemental data. Use platforms like Zenodo for DOI-linked method archiving. Include step-by-step video protocols for critical steps (e.g., column packing). Collaborate with third-party labs for independent validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.